Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-
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Overview
Description
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a dihydrooxazole ring, and a phenylmethanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the dihydrooxazole ring through a cyclization reaction involving an appropriate amine and a carbonyl compound. The tert-butyl group is then introduced via alkylation reactions. Finally, the phenylmethanesulfonamide moiety is attached through sulfonamide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of polymers and other materials due to its stabilizing properties
Mechanism of Action
The mechanism of action of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to modulate oxidative stress and inhibit the growth of cancer cells. It achieves this by neutralizing free radicals and reducing reactive oxygen species production, thereby preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Used as an antioxidant and stabilizer in various applications
tert-Butyldiphenylsilyl: A protecting group for alcohols in organic synthesis.
Uniqueness
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide is unique due to its combination of a dihydrooxazole ring and a phenylmethanesulfonamide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)18-13-25-19(21-18)16-11-7-8-12-17(16)22-26(23,24)14-15-9-5-4-6-10-15/h4-12,18,22H,13-14H2,1-3H3 |
InChI Key |
GQHRAPQXHMIKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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